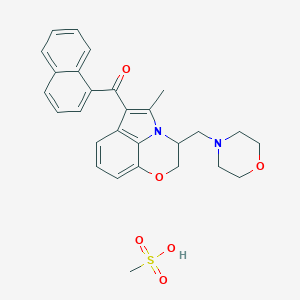
(S)-(-)-Win 55,212 mesylate
Vue d'ensemble
Description
“(S)-(-)-Win 55,212 mesylate” is a member of the aminoalkylindole class of compounds . It has been used as a high-affinity cannabinoid agonist for intraperitoneal injection into rats to induce behavioral sensitization .
Synthesis Analysis
The synthesis of “(S)-(-)-Win 55,212 mesylate” involves a complex process. The compound is an inactive enantiomer of WIN 55,212-2 . It is a solid substance with a molecular weight of 522.61 .Molecular Structure Analysis
The linear formula of “(S)-(-)-Win 55,212 mesylate” is C27H26N2O3 · CH3SO3H . The molecular structure of this compound is complex, involving multiple rings and functional groups .Physical And Chemical Properties Analysis
“(S)-(-)-Win 55,212 mesylate” is a solid substance . It is soluble in DMSO and methanol, and its optical activity is [α]/D −48.0°, c = 0.246 in DMSO (lit.) .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
“(S)-(-)-Win 55,212 mesylate” has been utilized in the development and validation of HPLC methods. HPLC is a critical analytical tool for assessing drug products, and the compound can serve as a reference in the separation, identification, and quantification of medicinal products and related materials . The validation process involves establishing the performance and limitations of the technique, which is essential for ensuring the quality and safety of pharmaceutical products.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Research has explored the use of “(S)-(-)-Win 55,212 mesylate” in the formulation of SMEDDS to improve oral bioavailability . These systems are isotropic mixtures that form microemulsions upon mild agitation, enhancing the solubilization and absorption of drugs. The compound’s properties may be leveraged to optimize such delivery systems for better therapeutic outcomes.
Molecular Mobility and Stability Studies
The compound has been the subject of studies focusing on the molecular mobility and stability of amorphous pharmaceuticals . Understanding the behavior of “(S)-(-)-Win 55,212 mesylate” under various conditions can inform the development of stable drug formulations with extended shelf lives.
Psychological Research
In the field of psychology, “(S)-(-)-Win 55,212 mesylate” may be used to investigate the effects of substances on behavior and cognitive functions. It can serve as a tool in experimental setups to understand the neurological underpinnings of psychological phenomena .
Cancer Research
“(S)-(-)-Win 55,212 mesylate” has potential applications in cancer research, particularly in studying the mechanisms of microtubule-targeting agents . Its unique properties could provide insights into the development of novel therapeutic strategies for treating various types of cancer.
Research Methodology Optimization
The compound can be used to refine research methodologies. By serving as a test subject in methodological experiments, it can help in the development of more accurate, reliable, and reproducible research techniques .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017329 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Win 55,212 mesylate | |
CAS RN |
137795-17-6 | |
| Record name | (+/-)-WIN 55,212 (mesylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

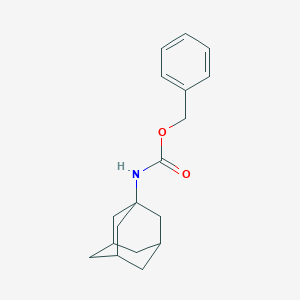
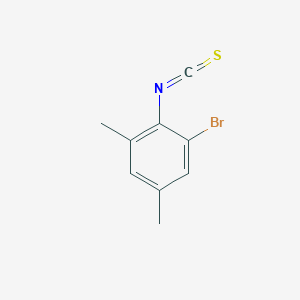
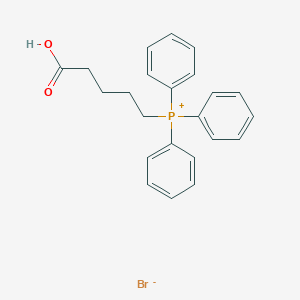
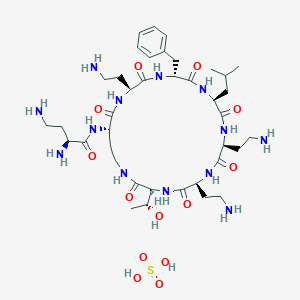
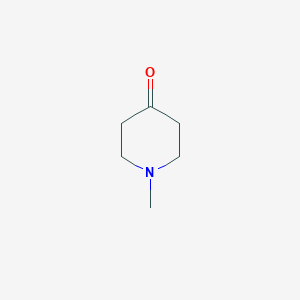


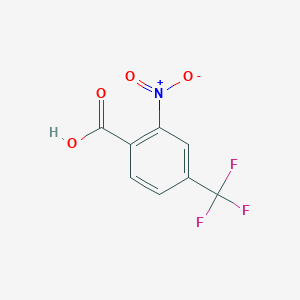
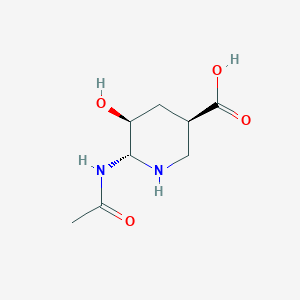
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

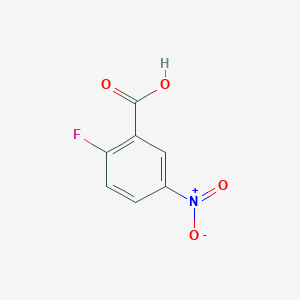

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)